1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione
Description
1-(4-Ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the 1-position with a 4-ethylphenyl group and at the 3-position with a morpholine ring. The morpholine moiety enhances solubility and pharmacokinetic properties, while the ethylphenyl group contributes to hydrophobic interactions in target binding.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-morpholin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H18N2O3/c1-2-12-3-5-13(6-4-12)18-15(19)11-14(16(18)20)17-7-9-21-10-8-17/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
OFEGUODVJCKRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrrole derivative reacts with morpholine under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related pyrrole-2,5-dione derivatives, focusing on substituent effects, synthetic yields, physical properties, and biological activities.
Substituent Variations at the 1-Position
- Fluorine’s electronegativity may enhance metabolic stability.
- 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione () : The acetyl group introduces a polar ketone, which could improve solubility but may reduce membrane permeability compared to the ethyl substituent.
- 1-(3-Morpholinopropyl)-indole derivatives (): Compounds like 7c–7g feature elongated alkyl chains linking the morpholine to the indole ring, increasing molecular flexibility and steric bulk compared to the direct morpholin-4-yl substitution in the target compound.
Substituent Variations at the 3-Position
- These compounds exhibit high purity (98.4–99.2%) but lack the morpholine’s solubility-enhancing effects.
- 3-(Benzo[d]isoxazol-3-yl) derivatives () : Halogenated indole derivatives (e.g., 7c with bromo, 7e with chloro) show lower synthetic yields (11.5–29.9%) compared to morpholine-containing analogs, possibly due to steric hindrance during synthesis.
Key Observations :
- Morpholine-containing derivatives (e.g., 7c, 7e) exhibit moderate yields (11.5–21.3%), likely due to challenges in introducing the morpholine ring during synthesis.
- Halogenation (Br, Cl) at the indole or phenyl ring correlates with higher melting points, suggesting increased crystallinity .
Biological Activity
The compound 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anti-cancer agent and other therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-ethylphenyl and morpholine derivatives with pyrrole-2,5-dione precursors. The general synthetic pathway can be outlined as follows:
-
Starting Materials :
- 4-Ethylphenyl derivative
- Morpholine
- Pyrrole-2,5-dione
-
Reaction Conditions :
- Solvents such as toluene or chloroform are often used.
- The reaction may require heating to facilitate the formation of the desired product.
-
Characterization :
- The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Ethylphenyl + Morpholine + Pyrrole-2,5-dione | Heat in toluene | 75-95% |
Anticancer Properties
Research has indicated that pyrrole-2,5-dione derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The mechanism often involves interaction with tyrosine kinase receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
Case Study: Inhibition of Cancer Cell Lines
One study demonstrated that a related compound effectively inhibited colon cancer cell lines (HCT-116, SW-620) with a GI50 value in the nanomolar range (approximately ) . This suggests a strong potential for targeted therapy against malignancies associated with these receptors.
The biological activity of this compound is believed to be mediated through:
- Inhibition of Tyrosine Kinases : Compounds in this class have been shown to bind effectively to ATP-binding sites on kinases.
- Membrane Interaction : Studies indicate that these compounds can intercalate into lipid bilayers, leading to alterations in membrane dynamics and increased conductance .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
